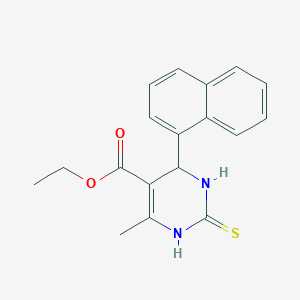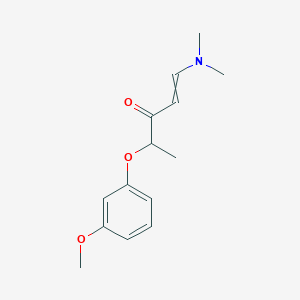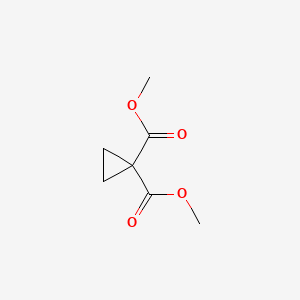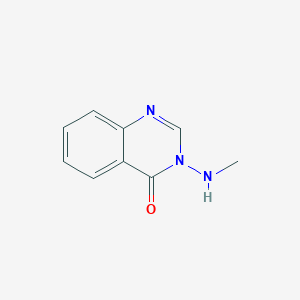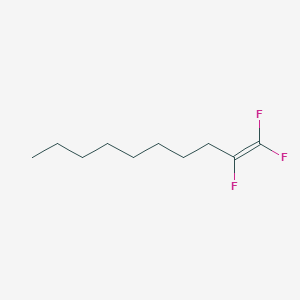![molecular formula C11H12ClN3S B1304614 4-Chloro-7-éthyl-5,6,7,8-tétrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine CAS No. 874801-57-7](/img/structure/B1304614.png)
4-Chloro-7-éthyl-5,6,7,8-tétrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, an ethyl group, and a fused pyrido-thieno-pyrimidine ring system.
Applications De Recherche Scientifique
Medicinal Chemistry: It has been investigated as a potential inhibitor of enzymes such as PI3Kδ and Erk2, which are involved in cancer signaling pathways
Material Science: The unique electronic properties of the compound make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: Its derivatives have been studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine is the PI3Kδ . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the normal functioning of the PI3Kδ, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and protein synthesis . The disruption of this pathway can lead to downstream effects such as reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Kδ by 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine can lead to reduced cell proliferation and survival . This makes it a potential therapeutic agent for conditions characterized by overactive PI3Kδ, such as certain types of cancer .
Méthodes De Préparation
The synthesis of 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with appropriate thieno derivatives, followed by cyclization and chlorination steps . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization reactions to form more complex fused ring systems.
Comparaison Avec Des Composés Similaires
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine can be compared with other similar compounds such as:
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern, which can affect its reactivity and biological activity.
2-Pyridyl-substituted derivatives: These derivatives have been synthesized to explore variations in biological activity and selectivity towards different targets.
Propriétés
IUPAC Name |
3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-15-4-3-7-8(5-15)16-11-9(7)10(12)13-6-14-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMDHKVTBJHNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
